Trimethyl(propyl)silane

Chemical Vapor Deposition Semiconductor Manufacturing Surface Modification

Trimethyl(propyl)silane (C6H16Si, MW 116.28 g/mol) is a liquid trialkylsilane characterized by a propyl substituent and three methyl groups attached to the silicon center. This structure confers a unique balance of volatility and thermal stability, distinct from both the highly volatile methylsilanes and the less volatile ethylsilanes.

Molecular Formula C6H16Si
Molecular Weight 116.28 g/mol
CAS No. 3510-70-1
Cat. No. B1614551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(propyl)silane
CAS3510-70-1
Molecular FormulaC6H16Si
Molecular Weight116.28 g/mol
Structural Identifiers
SMILESCCC[Si](C)(C)C
InChIInChI=1S/C6H16Si/c1-5-6-7(2,3)4/h5-6H2,1-4H3
InChIKeyWNWMJFBAIXMNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(propyl)silane (CAS 3510-70-1): A Mid-Volatility Organosilane for Controlled Vapor-Phase Deposition and Hydrophobic Surface Engineering


Trimethyl(propyl)silane (C6H16Si, MW 116.28 g/mol) is a liquid trialkylsilane characterized by a propyl substituent and three methyl groups attached to the silicon center [1]. This structure confers a unique balance of volatility and thermal stability, distinct from both the highly volatile methylsilanes and the less volatile ethylsilanes [2]. It is primarily utilized as a precursor in chemical vapor deposition (CVD) processes [3] and as a silylating agent in organic synthesis and surface modification [4], where its moderate vapor pressure enables precise delivery while maintaining safer handling characteristics compared to more volatile analogs.

Why Trimethyl(propyl)silane Cannot Be Substituted by Other Trialkylsilanes in Critical Vapor-Phase Processes


The class of trialkylsilanes exhibits wide variations in volatility and reactivity that preclude simple substitution. Direct replacement with trimethylsilane (bp ~7°C, vapor pressure ~1711 mmHg) or tetramethylsilane (bp ~27°C, vapor pressure ~713 mmHg) introduces significant safety hazards due to extreme flammability and vapor pressure management challenges [REFS-1, REFS-2]. Conversely, substitution with triethylsilane (bp ~108°C, vapor pressure ~31 hPa) reduces precursor delivery efficiency and may require higher deposition temperatures . Trimethyl(propyl)silane occupies a narrow performance window, offering sufficient volatility for efficient vapor transport without the containment and handling difficulties of its lighter counterparts .

Trimethyl(propyl)silane (3510-70-1): Quantitative Comparative Evidence Against Closest Analogs


Vapor Pressure: A 40-Fold Reduction in Volatility Relative to Trimethylsilane Reduces Handling Hazards and Improves Process Control

Trimethyl(propyl)silane exhibits a vapor pressure of 40.2 mmHg at 25°C, which is approximately 43 times lower than that of trimethylsilane (~1711 mmHg) and 18 times lower than tetramethylsilane (~713 mmHg) . This substantially reduced volatility translates to lower flammability risk and more precise mass flow control during CVD and ALD processes [1].

Chemical Vapor Deposition Semiconductor Manufacturing Surface Modification

Boiling Point: An Intermediate Value (88-89°C) Enables Liquid Handling at Ambient Conditions While Retaining Sufficient Volatility for Vapor Transport

Trimethyl(propyl)silane has a reported boiling point of 88.2-89°C at 760 mmHg [REFS-1, REFS-2], placing it between the extremely low boiling points of trimethylsilane (6.7°C) and tetramethylsilane (26-28°C) and the higher boiling point of triethylsilane (107-108°C) [REFS-3, REFS-4, REFS-5]. This intermediate range allows the compound to be handled as a liquid at room temperature without pressurization, simplifying storage and delivery system design, while still providing adequate volatility for standard bubbler and vapor draw techniques [2].

Precursor Delivery Bubbler Systems Chemical Vapor Deposition

Kovats Retention Index (RI = 669): A Proxy for Hydrophobic Character and Gas Chromatographic Selectivity in Silylation Applications

Trimethyl(propyl)silane has a reported Kovats retention index of 669 on a non-polar OV-101 capillary column [1]. This value reflects the compound's moderate hydrophobicity, arising from the propyl chain, and is higher than that of tetramethylsilane (RI ~650) [2], indicating enhanced interaction with non-polar stationary phases and, by extension, greater surface coverage efficiency when used for hydrophobic modification of silica surfaces [3].

Analytical Chemistry Surface Silylation Gas Chromatography

Calculated Log P (2.83): Enhanced Organic Phase Partitioning Relative to Triethylsilane (Log P 3.08) for Tailored Solubility Profiles

Trimethyl(propyl)silane has a calculated log P value of approximately 2.83 [REFS-1, REFS-2], which is intermediate between tetramethylsilane (log P ~2.0) and triethylsilane (log P 3.08) [REFS-3, REFS-4]. This lipophilicity profile suggests that the compound can serve as a building block for organosilicon reagents with a balanced affinity for both aqueous and organic phases, potentially reducing the need for co-solvents in biphasic reaction systems [3].

Drug Delivery Organic Synthesis Partition Coefficient

High-Value Application Scenarios for Trimethyl(propyl)silane (CAS 3510-70-1) Based on Quantified Performance Differentiation


Chemical Vapor Deposition (CVD) of Silicon-Containing Thin Films Requiring Moderate Volatility and Ambient Liquid Handling

In semiconductor fabrication, Trimethyl(propyl)silane's intermediate vapor pressure (40.2 mmHg at 25°C) and boiling point (88-89°C) make it an ideal liquid precursor for CVD and ALD processes . It eliminates the need for high-pressure gas cylinders required for trimethylsilane, while avoiding the reduced vapor delivery efficiency and potential condensation issues associated with triethylsilane [1]. This property profile reduces capital equipment costs and simplifies integration into existing semiconductor manufacturing lines, particularly for the deposition of silicon carbide or silicon carbonitride films [2].

Surface Hydrophobization and Silylation of Silica, Glass, and Metal Oxide Substrates for Analytical and Biomaterial Applications

The elevated Kovats retention index (RI 669) and calculated log P (2.83) of Trimethyl(propyl)silane indicate superior hydrophobic surface coverage compared to tetramethylsilane [3]. This translates to more effective surface passivation in applications such as reversed-phase chromatography stationary phases, microfluidic device coatings, and biomaterial surface treatments, where reduced non-specific protein adsorption is critical [4]. Its moderate reactivity allows for controlled silanization under mild conditions (e.g., reflux in toluene, 5% v/v) [5].

Organic Synthesis: A Bulky Silyl Protecting Group or Cross-Coupling Partner with Optimized Solubility and Stability

Trimethyl(propyl)silane serves as a precursor to more complex organosilicon reagents and as a bulky silyl protecting group for alcohols and amines [6]. Its log P of 2.83 provides a balance between aqueous and organic solubility, facilitating work-up and purification in multi-step syntheses [7]. In cross-coupling reactions, its propyl substituent offers greater steric bulk than trimethylsilyl groups, potentially influencing regioselectivity and reaction yields [8].

Analytical Chemistry: Internal Standard or Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

The well-defined retention index (RI 669 on non-polar columns) and distinct mass spectral fragmentation pattern of Trimethyl(propyl)silane make it a suitable candidate for use as an internal standard or derivatization agent in GC-MS analysis of volatile organic compounds [9]. Its moderate volatility ensures it elutes in a region of the chromatogram that is often free from co-eluting matrix interferences, improving quantification accuracy.

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